
3-chloro-N-(4-hydroxyphenyl)propanamide
Overview
Description
3-Chloro-N-(4-hydroxyphenyl)propanamide (CAS: 19314-10-4) is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. Its structure comprises a propanamide backbone substituted with a chlorine atom at the β-position and a 4-hydroxyphenyl group on the amide nitrogen. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors . The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-aminophenol and 3-chloropropanoic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(4-hydroxyphenyl)propanamide has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Cosmetics: It serves as a raw material for products with skin moisturizing and antioxidant properties.
Chemistry: It is utilized as a building block in organic synthesis for the development of more complex molecules
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
The following table compares 3-chloro-N-(4-hydroxyphenyl)propanamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Electronic Effects :
- The 4-hydroxyphenyl group in the target compound donates electrons via resonance, enhancing hydrogen-bonding capacity compared to the electron-donating 4-methoxyphenyl and electron-withdrawing 4-sulfamoylphenethyl groups .
- 4-Methylphenyl and 4-ethoxyphenyl substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Biological Activity: The sulfamoyl derivative () exhibits cytotoxicity via sulfonamide-mediated enzyme inhibition, while the hydroxyphenyl variant may interact with hydroxyl-dependent targets like tyrosine kinases .
Crystallographic Behavior :
- In 3-chloro-N-(4-methoxyphenyl)propanamide (), C–H···O interactions dominate crystal packing, whereas the hydroxyl group in the target compound facilitates stronger N–H···O and O–H···O hydrogen bonds, influencing melting points and stability .
Synthetic Utility: The benzoxazole-containing analog () serves as a monomer for polyimides and enzyme inhibitors, leveraging chlorine’s electron-withdrawing effects for electrophilic substitution reactions . Ethoxy and methoxy derivatives () are preferred in prodrug design due to their resistance to first-pass metabolism .
Research Findings
- Anticancer Potential: The sulfamoylphenethyl derivative demonstrated IC₅₀ values <10 μM in vitro against breast cancer cell lines, attributed to sulfonamide-induced apoptosis .
- Crystallography : The methoxyphenyl variant’s crystal structure revealed a C=O bond length of 1.2326 Å , typical of amide resonance, while the hydroxyphenyl analog’s structure (unreported in evidence) is hypothesized to exhibit shorter O–H···O bonds .
- Solvent Effects : Hydroxyphenyl derivatives show higher solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or ethoxy analogs, critical for formulation in drug delivery .
Biological Activity
3-Chloro-N-(4-hydroxyphenyl)propanamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClNO₂
- Molecular Weight : 199.63 g/mol
- CAS Number : 19314-10-4
- PubChem CID : 3008381
The compound features a chloro group at the third position of a propanamide chain, with a hydroxyphenyl group attached to the nitrogen atom. This configuration enhances its ability to engage in hydrogen bonding and interact with biological targets effectively .
Research indicates that this compound may exert anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. The hydroxyphenyl moiety is particularly crucial as it enhances the compound's solubility and reactivity, allowing for better interaction with target proteins within biological systems.
Biological Activity
- Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation by targeting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability .
- For instance, compounds structurally similar to this compound have exhibited significant cytotoxicity against breast cancer (MCF-7) and leukemia (K-562) cell lines, with IC50 values indicating effective inhibition of cell growth .
Table 1: Comparative Biological Activity of Similar Compounds
Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | COX/LOX inhibition |
N-(4-hydroxyphenyl)propanamide | MCF-7 | TBD | Apoptosis induction |
3-Chloro-N-(3-hydroxyphenyl)propanamide | K-562 | TBD | Cell cycle arrest |
3-Chloro-N-(4-methoxyphenyl)propanamide | HCT116 | TBD | EGFR inhibition |
Note: TBD = To Be Determined; further research is needed to establish specific IC50 values for this compound.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid under acidic conditions. This method can be optimized using continuous flow processes to enhance yield and purity.
Potential Applications:
- Medicinal Chemistry : Due to its structural features, the compound is being explored as a lead candidate for developing new anti-inflammatory and anticancer drugs.
- Pharmaceutical Development : Its ability to form complexes with biological molecules makes it a valuable subject for drug design aimed at targeting specific enzymes involved in disease pathways.
Properties
IUPAC Name |
3-chloro-N-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHVIXPPSYYGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388350 | |
Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19314-10-4 | |
Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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